N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Physicochemical property Lipophilicity Drug-likeness

N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 2092000-79-6, molecular formula C8H9N5, molecular weight 175.19 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core and an isopropylidene imine substituent at the 3-position. This scaffold is structurally related to purine nucleotides and has been widely explored in medicinal chemistry for the development of ATP-competitive kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), checkpoint kinases (Chk1/2), and Src-family tyrosine kinases.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
Cat. No. B8097701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC(=NC1=C2C=NC=NC2=NN1)C
InChIInChI=1S/C8H9N5/c1-5(2)11-8-6-3-9-4-10-7(6)12-13-8/h3-4H,1-2H3,(H,9,10,12,13)
InChIKeyDRPZAHIUVCIVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine: Chemical Identity & Core Scaffold for Targeted Kinase Probe Development


N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 2092000-79-6, molecular formula C8H9N5, molecular weight 175.19 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core and an isopropylidene imine substituent at the 3-position . This scaffold is structurally related to purine nucleotides and has been widely explored in medicinal chemistry for the development of ATP-competitive kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), checkpoint kinases (Chk1/2), and Src-family tyrosine kinases . The compound is commercially available at research-grade purity (≥95%) from multiple suppliers, though its specific biological activity profile remains under-characterized in the peer-reviewed literature, placing it as a versatile synthetic intermediate and a candidate for targeted library screening rather than a validated probe compound.

Why Generic Substitution Fails for N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine: The Isopropylidene Imine as a Non-Interchangeable Pharmacophoric Element


Substitution of N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine with a generic 'pyrazolo[3,4-d]pyrimidin-3-amine' or other in-class analogs is scientifically unjustified because the isopropylidene imine moiety at the 3-position is not a passive solubilizing group but a key determinant of molecular recognition. In the broader pyrazolo[3,4-d]pyrimidine class, modifications at the 3-position amine have been shown to profoundly alter kinase selectivity profiles, with the N-substituent directly engaging the hinge-binding region of the ATP pocket and modulating hydrogen-bond donor/acceptor capacity . For instance, the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-3-amine (CAS 875215-47-7) presents a primary amine capable of forming a distinct hydrogen-bond network compared to the imine functionality of the target compound, leading to divergent target engagement patterns even within the same enzyme family . The isopropylidene group further introduces steric bulk and lipophilic character absent in simpler analogs, potentially enhancing binding affinity for hydrophobic kinase pockets or altering cellular permeability. These structural differences translate into non-equivalent biological outcomes that cannot be predicted by scaffold similarity alone, making compound-specific sourcing essential for reproducible research.

Quantitative Differential Evidence Guide for N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine vs. Key Comparators


Physicochemical Differentiation: Lipophilic Ligand Efficiency Potential vs. Parent 1H-Pyrazolo[3,4-d]pyrimidin-3-amine

The target compound incorporates an isopropylidene imine substituent that increases molecular weight from 135.13 g/mol (parent 1H-pyrazolo[3,4-d]pyrimidin-3-amine) to 175.19 g/mol, while also adding significant lipophilic character through the two methyl groups . This structural modification is expected to increase calculated logP and reduce aqueous solubility relative to the unsubstituted parent. In the context of kinase inhibitor development, such lipophilic bulk at the hinge-binding region has been correlated with enhanced membrane permeability and target residence time, though systematic comparative data for this specific compound have not been published in peer-reviewed literature.

Physicochemical property Lipophilicity Drug-likeness

Scaffold Divergence vs. Pyrazolo[1,5-a]pyrimidine Chk1 Inhibitor SCH 900776 (MK-8776)

SCH 900776 (MK-8776), a pyrazolo[1,5-a]pyrimidine-based Chk1 inhibitor, demonstrates potent enzymatic inhibition (IC50 = 3 nM) with 500-fold selectivity over Chk2 (IC50 = 1,500 nM) and moderate selectivity over CDK2 (IC50 = 160 nM) . While the target compound shares a pyrazolo-pyrimidine fused ring system, it possesses a pyrazolo[3,4-d]pyrimidine core rather than the pyrazolo[1,5-a]pyrimidine core of SCH 900776. The different ring fusion pattern alters the spatial orientation of the 3-position substituent relative to the hinge-binding region. No direct enzymatic or cellular comparative data between the target compound and SCH 900776 are available in the public domain.

Checkpoint kinase 1 Chk1 Cancer

Kinase Selectivity Potential vs. Multi-Targeted Pyrazolo[3,4-d]pyrimidine CDK Inhibitor Dinaciclib

Dinaciclib (SCH 727965), a well-characterized pyrazolo[1,5-a]pyrimidine derivative, potently inhibits CDK2 (IC50 = 1 nM), CDK5 (IC50 = 1 nM), CDK1 (IC50 = 3 nM), and CDK9 (IC50 = 4 nM) . The target compound's pyrazolo[3,4-d]pyrimidine scaffold presents a different vector for hinge-region hydrogen bonding, which could theoretically narrow the CDK inhibition spectrum. Pyrazolo[3,4-d]pyrimidin-3-amines have been reported as CDK2 inhibitors in patent and literature sources, but no data for the specific N-isopropylidene derivative are publicly available. Comparative selectivity profiling would require experimental determination.

Cyclin-dependent kinase CDK2 Cancer therapeutics

Cellular Antiproliferative Landscape: Class-Level Benchmarking Against Pyrazolo[3,4-d]pyrimidine Derivatives P1 and P2 in HCT 116, HepG2, and MCF-7 Cells

A 2024 study by El Hafi et al. reported that novel pyrazolo[3,4-d]pyrimidine derivatives P1 and P2 exhibited antiproliferative IC50 values in the range of 22.7–40.75 µM against HCT 116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines, comparable to the reference drug sunitinib . These compounds share the pyrazolo[3,4-d]pyrimidine core with the target compound but differ in their C-4 and N-1 substituents. No cellular antiproliferative data for N-(propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine have been reported. However, the conserved core scaffold suggests potential for similar cellular activity upon appropriate substitution.

Antiproliferative activity Cancer cell lines MTT assay

Recommended Application Scenarios for N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine Based on Current Evidence


Focused Kinase Inhibitor Library Design Targeting the ATP Hinge Region

The isopropylidene imine moiety at the 3-position of N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine offers a unique hydrogen-bond acceptor/donor pattern that can be exploited in structure-activity relationship (SAR) studies aimed at probing kinase hinge-region interactions. Unlike the primary amine of the unsubstituted parent compound, the imine functionality can engage in distinct hydrogen-bonding geometries with backbone carbonyl and amide groups in the kinase hinge, potentially leading to novel selectivity profiles . This compound should be prioritized as a core scaffold for generating diversity-oriented kinase inhibitor libraries, with subsequent derivatization at the C-4 and C-6 positions to modulate potency and selectivity.

Comparative Selectivity Profiling Against Chk1 and CDK2 Enzyme Panels

Given the established activity of pyrazolo-pyrimidine scaffolds against Chk1 (e.g., SCH 900776, IC50 = 3 nM) and CDK2 (e.g., dinaciclib, IC50 = 1 nM) , N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine represents a structurally differentiated starting point for selectivity profiling. The pyrazolo[3,4-d]pyrimidine core provides a distinct hinge-binding vector compared to the pyrazolo[1,5-a]pyrimidine core of established inhibitors, which may translate into reduced off-target kinase engagement. Procurement for this application is justified when the research goal is to identify Chk1 or CDK2 inhibitors with narrower selectivity windows than current clinical candidates.

Cellular Antiproliferative Screening in Solid Tumor Models with Class-Level Benchmarking

The antiproliferative activity of pyrazolo[3,4-d]pyrimidine derivatives (IC50 range: 22.7–40.75 µM against HCT 116, HepG2, and MCF-7 cells) provides a validated class-level benchmark for cellular screening . N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine should be included in antiproliferative panels alongside established comparators such as sunitinib to determine whether the isopropylidene imine modification enhances or diminishes cellular potency relative to published pyrazolo[3,4-d]pyrimidine analogs. Comparative data generated from such experiments will directly inform hit prioritization decisions.

Synthetic Intermediate for Late-Stage Functionalization via Imine Chemistry

The isopropylidene imine group of N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine can serve as a versatile synthetic handle for further derivatization. The imine functionality can undergo hydrolysis to reveal a primary amine, reduction to a secondary amine, or participate in condensation reactions with aldehydes or ketones to generate diverse imine libraries . This reactivity profile distinguishes the target compound from the parent 1H-pyrazolo[3,4-d]pyrimidin-3-amine, which lacks this latent diversification capacity, and positions it as a preferred procurement choice for medicinal chemistry groups pursuing late-stage functionalization strategies.

Quote Request

Request a Quote for N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.